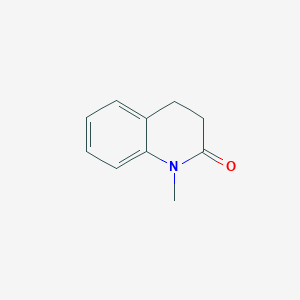

1-Methyl-3,4-dihydroquinolin-2(1H)-one

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methyl-3,4-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDNENMVSPDQBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341889 | |

| Record name | 1-Methyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

826-72-2 | |

| Record name | 1-Methyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-3,4-dihydroquinolin-2(1H)-one: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its dihydroquinolin-2(1H)-one core is a key structural motif in a variety of biologically active molecules and natural products. The N-methylation of this scaffold alters its electronic and steric properties, providing a valuable intermediate for the synthesis of more complex pharmaceutical agents.[1] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and spectroscopic data of this compound, intended for researchers and professionals in the field of drug discovery and development.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These data are crucial for its characterization, handling, and application in synthetic protocols.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO | PubChem |

| Molecular Weight | 161.20 g/mol | PubChem[2] |

| CAS Number | 826-72-2 | PubChem[2] |

| Appearance | Oil | ChemicalBook |

| Boiling Point | 295-297 °C | ChemicalBook[3] |

| Density | 1.120 ± 0.06 g/cm³ (Predicted) | ChemicalBook[3] |

| pKa | 1.19 ± 0.20 (Predicted) | ChemicalBook[3] |

| Solubility | Soluble in chloroform and methanol | ChemicalBook[3] |

| XLogP3 | 1.2 | PubChem[2] |

Spectroscopic Data

Definitive spectroscopic data for this compound is not consistently available in the public domain. The following tables are compiled from typical values for similar dihydroquinolinone structures and should be used as a reference. Experimental verification is recommended.

Table 1.2.1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2-7.5 | m | 4H | Aromatic protons |

| ~ 3.3 | s | 3H | N-CH₃ |

| ~ 2.9 | t | 2H | C₄-H₂ |

| ~ 2.6 | t | 2H | C₃-H₂ |

Table 1.2.2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~ 170 | C=O (Amide) |

| ~ 139 | Aromatic C (Quaternary) |

| ~ 128 | Aromatic CH |

| ~ 127 | Aromatic CH |

| ~ 123 | Aromatic CH |

| ~ 115 | Aromatic CH |

| ~ 31 | N-CH₃ |

| ~ 30 | C₄ |

| ~ 25 | C₃ |

Table 1.2.3: FT-IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 2950 | Medium | Aliphatic C-H stretch |

| ~ 1680 | Strong | C=O (Amide) stretch |

| ~ 1600, 1490 | Medium | Aromatic C=C stretch |

| ~ 750 | Strong | Aromatic C-H bend (ortho-disubstituted) |

Table 1.2.4: Mass Spectrometry Data (Predicted)

| m/z | Interpretation |

| 161 | [M]⁺ (Molecular ion) |

| 132 | [M - CO - H]⁺ |

| 118 | [M - C₂H₃O]⁺ or [M - CH₃ - CO]⁺ |

Synthesis of this compound

Several synthetic routes to the dihydroquinolin-2(1H)-one scaffold have been reported.[1] Two common and reliable methods for the specific synthesis of this compound are detailed below.

Method 1: N-Methylation of 3,4-Dihydroquinolin-2(1H)-one

This is a straightforward approach starting from the commercially available 3,4-dihydroquinolin-2(1H)-one.

Figure 1: N-Methylation Synthesis Workflow.

Experimental Protocol:

-

Materials:

-

3,4-Dihydroquinolin-2(1H)-one

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dihydroquinolin-2(1H)-one (1.0 eq).

-

Add anhydrous acetone or DMF as the solvent.

-

Add anhydrous potassium carbonate (2.0-3.0 eq).

-

To the stirred suspension, add methyl iodide (1.5-2.0 eq) dropwise.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in dichloromethane and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Method 2: Intramolecular Friedel-Crafts Cyclization

This method involves the synthesis of an N-substituted propionamide precursor followed by an acid-catalyzed cyclization.

Figure 2: Friedel-Crafts Synthesis Workflow.

Experimental Protocol:

-

Part A: Synthesis of N-Methyl-N-phenyl-3-chloropropionamide

-

In a round-bottom flask, dissolve N-methylaniline (1.0 eq) in a suitable solvent such as toluene or dichloromethane.

-

Add a base, for example, triethylamine (1.1 eq) or sodium bicarbonate.

-

Cool the mixture in an ice bath.

-

Slowly add 3-chloropropionyl chloride (1.05 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous workup by washing with dilute HCl, water, and brine.

-

Dry the organic layer and concentrate to yield the crude N-Methyl-N-phenyl-3-chloropropionamide, which can be purified by chromatography or used directly in the next step.

-

-

Part B: Intramolecular Friedel-Crafts Cyclization

-

To a flask containing a stirred suspension of anhydrous aluminum chloride (AlCl₃) (2.0-3.0 eq) in an inert solvent like dichloromethane or nitrobenzene, slowly add the N-Methyl-N-phenyl-3-chloropropionamide from Part A.

-

Heat the reaction mixture to facilitate the cyclization. The optimal temperature will depend on the solvent used.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

-

After removing the solvent, purify the crude product by column chromatography to obtain this compound.

-

Applications in Drug Development

The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. For instance, Aripiprazole, an atypical antipsychotic, and Cilostazol, a phosphodiesterase inhibitor, both feature this core structure.[1] this compound serves as a key building block for creating analogs of these and other bioactive molecules. The N-methyl group can influence the compound's solubility, metabolic stability, and binding interactions with biological targets. Researchers utilize this compound to explore new synthetic methodologies and to generate libraries of novel compounds for high-throughput screening in various disease models.[1]

Conclusion

This compound is a versatile synthetic intermediate with significant potential in the development of new therapeutic agents. This guide has provided a summary of its key properties and detailed protocols for its synthesis. The presented data and methodologies are intended to support researchers in their efforts to explore the chemical space around this important scaffold and to accelerate the discovery of novel drug candidates.

References

Characterization of 1-Methyl-3,4-dihydroquinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound belonging to the dihydroquinolinone class of molecules. This scaffold is of significant interest in medicinal chemistry, forming the core of several approved drugs and biologically active compounds. This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, spectral data, synthesis, and potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the dihydroquinolinone framework.

Physicochemical Properties

This compound, with the chemical formula C₁₀H₁₁NO, is a solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO | PubChem[1] |

| Molecular Weight | 161.20 g/mol | PubChem[1] |

| CAS Number | 826-72-2 | PubChem[1] |

| IUPAC Name | 1-methyl-3,4-dihydroquinolin-2-one | PubChem[1] |

| XLogP3 | 1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 161.084063974 | PubChem[1] |

| Monoisotopic Mass | 161.084063974 | PubChem[1] |

| Topological Polar Surface Area | 20.3 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinolinone ring system, typically in the range of δ 7.0-8.0 ppm. The methylene protons at the C3 and C4 positions would likely appear as multiplets in the aliphatic region (δ 2.5-3.5 ppm). The N-methyl group would present as a singlet, also in the aliphatic region. The exact chemical shifts and coupling constants would be influenced by the specific substitution pattern and solvent used.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (C2) in the downfield region (δ > 160 ppm). The aromatic carbons would resonate in the typical range of δ 110-150 ppm. The methylene carbons (C3 and C4) and the N-methyl carbon would appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring, typically in the range of 1650-1700 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region. A vapor-phase IR spectrum is available on PubChem.[1]

Mass Spectrometry (MS)

Mass spectrometric analysis would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (161.20 g/mol ). Fragmentation patterns would likely involve the loss of small molecules such as CO and cleavage of the dihydroquinolinone ring. A GC-MS spectrum is available on PubChem.[1]

Synthesis of this compound

Several synthetic strategies can be employed for the preparation of the 3,4-dihydroquinolin-2(1H)-one core structure. These methods can be adapted for the synthesis of the N-methylated analog.

General Synthetic Approaches

Two prominent methods for the synthesis of the dihydroquinolin-2(1H)-one scaffold are:

-

Reductive Cyclization of o-Nitrocinnamic Acids: This classic approach involves the reduction of the nitro group of an ortho-nitrocinnamic acid derivative to an amine, which then undergoes intramolecular cyclization to form the lactam ring.

-

Radical Addition and Cyclization of N-Arylacrylamides: This modern method utilizes radical-mediated reactions, often involving the cyclization of an N-arylacrylamide precursor. The use of N-methyl-N-arylcinnamamides is a direct route to N-methylated dihydroquinolinones.[2]

Experimental Workflow: Synthesis via N-Methyl-N-phenylcinnamamide

A plausible synthetic route starting from N-methylaniline and cinnamoyl chloride is outlined below. This approach is based on the well-established synthesis of N-arylcinnamamides followed by intramolecular cyclization.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Methyl-N-phenylcinnamamide

-

To a solution of N-methylaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of cinnamoyl chloride (1.1 eq) in anhydrous DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Methyl-N-phenylcinnamamide.

Step 2: Intramolecular Cyclization

-

Add N-Methyl-N-phenylcinnamamide (1.0 eq) to a solution of a Lewis acid (e.g., AlCl₃, 3.0 eq) in a suitable solvent (e.g., nitrobenzene or CS₂) at 0 °C. Alternatively, a strong protic acid like polyphosphoric acid (PPA) can be used at elevated temperatures.

-

Stir the reaction mixture at the appropriate temperature (0 °C to 100 °C depending on the catalyst) for 2-6 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by carefully pouring it onto crushed ice and extracting with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Biological Activity and Potential Applications

While there is limited direct biological data available for this compound, the broader class of 3,4-dihydroquinolin-2(1H)-ones is known for a wide range of pharmacological activities.

Role as a Scaffold in Drug Discovery

The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive starting point for the design of enzyme inhibitors and receptor ligands.

Potential as a Tyrosine Kinase Inhibitor

A study has reported the synthesis and evaluation of derivatives of this compound as in vitro tyrosine kinase inhibitors.[3] One of the synthesized compounds, 4-[2-(4-bromophenyl)hydrazono]-3-(1-hydroxyethyl)-1-methyl-3,4-dihydroquinolin-2(1H)-one, demonstrated significant cytotoxic activity against the MDA-MB cell line with an IC₅₀ value of 0.0515 μM.[3] This suggests that the this compound scaffold could be a valuable starting point for the development of novel anticancer agents targeting tyrosine kinases.

Caption: Inhibition of Tyrosine Kinase Signaling Pathway.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold have also been investigated as selective inhibitors of human neuronal nitric oxide synthase (nNOS).[4][5] Potent and selective nNOS inhibitors have therapeutic potential in a variety of neurological disorders.[4] This indicates another promising avenue for the exploration of this compound derivatives in drug discovery.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. While comprehensive experimental data for this specific compound is somewhat limited, the information available for its derivatives and the broader class of dihydroquinolinones highlights its importance as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and neurology. Further research into the synthesis, characterization, and biological evaluation of this compound and its analogs is warranted to fully explore its therapeutic potential.

References

- 1. This compound | C10H11NO | CID 576513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of 3,4-dihydroquinolin-2(1H)-one and 1,2,3,4-tetrahydroquinoline-based selective human neuronal nitric oxide synthase (nNOS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-Methyl-3,4-dihydroquinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound Information

| Property | Value | Source |

| Compound Name | 1-Methyl-3,4-dihydroquinolin-2(1H)-one | PubChem[1] |

| CAS Number | 826-72-2 | PubChem[1] |

| Molecular Formula | C₁₀H₁₁NO | PubChem[1] |

| Molecular Weight | 161.20 g/mol | PubChem[1] |

| Canonical SMILES | CN1C(=O)CCC2=CC=CC=C12 | PubChem[1] |

| InChI Key | GRDNENMVSPDQBD-UHFFFAOYSA-N | PubChem[1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar quinolinone structures and general principles of NMR, IR, and mass spectrometry.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.20 - 7.00 | m | 4H | Aromatic protons (H-5, H-6, H-7, H-8) |

| ~ 3.35 | s | 3H | N-CH₃ |

| ~ 2.95 | t | 2H | C(4)-H₂ |

| ~ 2.65 | t | 2H | C(3)-H₂ |

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 170 | C=O (C-2) |

| ~ 138 | Quaternary aromatic carbon (C-8a) |

| ~ 128 - 122 | Aromatic CH carbons (C-5, C-6, C-7, C-8) |

| ~ 115 | Quaternary aromatic carbon (C-4a) |

| ~ 31 | C-4 |

| ~ 29 | N-CH₃ |

| ~ 24 | C-3 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 2950 | Medium | Aliphatic C-H stretch |

| ~ 1680 | Strong | Amide C=O stretch |

| ~ 1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~ 1400 | Medium | CH₂ bend |

| ~ 750 | Strong | Ortho-disubstituted benzene C-H bend |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity (%) | Proposed Fragment |

| 161 | 100 | [M]⁺ (Molecular Ion) |

| 133 | High | [M - CO]⁺ |

| 132 | Moderate | [M - CO - H]⁺ |

| 118 | Moderate | [M - CO - CH₃]⁺ |

| 104 | Moderate | [C₈H₆N]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

400 MHz NMR spectrometer

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation:

-

Accurately weigh the appropriate amount of the compound.

-

Dissolve the sample in approximately 0.6 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to obtain optimal resolution.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 1-second relaxation delay).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Use the same sample or prepare a more concentrated one.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 scans).

-

Process the data similarly to the ¹H spectrum and reference it to the CDCl₃ signal at 77.16 ppm.

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

This compound (a small amount of solid)

-

FTIR spectrometer with an ATR accessory (e.g., diamond crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR crystal.

-

-

Sample Spectrum:

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and compare them with known functional group frequencies.

-

Electron Ionization-Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

-

This compound

-

Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS system

-

Helium (carrier gas for GC)

-

Volatile solvent (e.g., methanol or dichloromethane)

Procedure:

-

Sample Introduction (GC-MS):

-

Dissolve a small amount of the sample in a suitable volatile solvent.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

-

Ionization:

-

In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

-

-

Detection:

-

The detector records the abundance of each ion at a specific m/z value.

-

-

Data Analysis:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern to gain information about the structure of the molecule.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to 1-Methyl-3,4-dihydroquinolin-2(1H)-one (CAS: 826-72-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-3,4-dihydroquinolin-2(1H)-one (CAS: 826-72-2), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, established synthetic methodologies, and known spectroscopic data. Furthermore, it explores the biological significance of the broader 3,4-dihydroquinolin-2(1H)-one scaffold as a privileged structure in the development of novel therapeutic agents, particularly as kinase inhibitors. While direct biological activity for the title compound is not extensively documented, its role as a key synthetic intermediate and a foundational structure for bioactive molecules is well-established.[1]

Chemical and Physical Properties

This compound is a derivative of dihydroquinolinone with a methyl group at the nitrogen atom. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 826-72-2 | [1] |

| Molecular Formula | C₁₀H₁₁NO | [1] |

| Molecular Weight | 161.20 g/mol | [1] |

| IUPAC Name | 1-methyl-3,4-dihydroquinolin-2-one | [1] |

| Appearance | Oily liquid | |

| Boiling Point | 295-297 °C | |

| Density (Predicted) | 1.120 ± 0.06 g/cm³ | |

| pKa (Predicted) | 1.19 ± 0.20 | |

| Solubility | Soluble in chloroform and methanol |

Synthesis and Experimental Protocols

The synthesis of the 3,4-dihydroquinolin-2(1H)-one core can be achieved through several strategic approaches. The N-methylation to yield the title compound is a subsequent or integrated step in these syntheses.

Intramolecular Friedel-Crafts Type Reactions

A primary and direct method for constructing the dihydroquinolinone skeleton involves the intramolecular cyclization of N-aryl-β-aminopropanoic acid derivatives. This reaction is typically catalyzed by a strong acid or a Lewis acid.

General Experimental Workflow:

Figure 1. Workflow for Friedel-Crafts type synthesis.

Experimental Protocol (General):

-

Activation: The starting N-aryl-β-aminopropanoic acid is converted to a more reactive species, such as an acyl chloride, using a reagent like thionyl chloride.

-

Cyclization: The activated intermediate is then treated with a Lewis acid (e.g., aluminum chloride) in an appropriate solvent to facilitate the intramolecular electrophilic aromatic substitution, leading to the formation of the dihydroquinolinone ring.

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified, typically by column chromatography.

Radical Addition and Cyclization

Radical-mediated reactions offer a powerful alternative for the synthesis of dihydroquinolinones. This approach often involves the cyclization of N-arylacrylamides.

Logical Relationship of Radical Cyclization:

Figure 2. Key steps in radical-mediated synthesis.

Experimental Protocol (General):

-

Reaction Setup: The N-arylacrylamide substrate is dissolved in a suitable solvent along with a radical initiator.

-

Radical Generation and Cyclization: The reaction mixture is heated or irradiated to generate the radical species, which then undergoes intramolecular cyclization.

-

Product Isolation: The desired product is isolated and purified from the reaction mixture. Studies have described the synthesis of alkyl-substituted trans-DHQOs, such as 3-cyclohexyl-1-methyl-4-aryl-3,4-dihydroquinolin-2(1H)-ones, using radical addition/cyclization reactions.[1] These methods often aim for high stereoselectivity and can be performed without the need for transition metal catalysts.[1]

Reductive Cyclization of Nitro-Substituted Precursors

This well-established method utilizes ortho-nitro-substituted precursors, such as ortho-nitrocinnamic acid derivatives. The key step is the reduction of the nitro group to an amine, which then undergoes spontaneous or catalyzed intramolecular cyclization (lactamization).

Spectroscopic Data

Characterization of this compound relies on standard spectroscopic techniques.

| Technique | Data |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): 161. Key fragments at m/z 118, 284346.[2] |

| Infrared (IR) Spectroscopy (Vapor Phase) | Data available on PubChem.[2] |

| ¹H NMR | While specific data for the title compound is not readily available in the cited literature, related structures have been characterized. |

| ¹³C NMR | Specific experimental data for the title compound is not readily available in the cited literature. |

Note: Comprehensive experimental ¹H and ¹³C NMR data for this compound were not available in the reviewed scientific literature.

Biological Significance and Applications

The 3,4-dihydroquinolin-2(1H)-one (DHQO) scaffold is a privileged structural motif found in numerous natural products and synthetic bioactive molecules.[1] Compounds containing this core structure exhibit a wide range of biological activities.

Role as a Synthetic Intermediate

This compound serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. The methylation at the N1 position significantly alters the electronic and steric properties of the dihydroquinolinone core, providing a distinct chemical entity for further functionalization.[1]

Potential as Tyrosine Kinase Inhibitors

Derivatives of this compound have been investigated as potential tyrosine kinase inhibitors. For instance, a series of 4-[2-(substituted phenyl) hydrazono]-3-(1-hydroxyethyl)-1-methyl-3,4-dihydroquinolin-2(1H)-one derivatives have shown significant cytotoxic activity against cancer cell lines, highlighting the potential of this scaffold in oncology drug discovery.[1]

Signaling Pathway Context:

Figure 3. Inhibition of tyrosine kinase signaling.

Nitric Oxide Synthase Inhibition

The dihydroquinolinone scaffold has also been explored for the development of nitric oxide synthase (NOS) inhibitors. Selective inhibition of neuronal NOS (nNOS) is a therapeutic strategy for various neurological disorders.

Conclusion

This compound is a valuable heterocyclic compound with established synthetic routes and significant potential as a scaffold in medicinal chemistry. While direct biological data for this specific molecule is limited, the extensive research into its derivatives underscores the importance of the 3,4-dihydroquinolin-2(1H)-one core in the development of novel therapeutics, particularly in the areas of oncology and neurology. Further investigation into the direct biological activities of the title compound is warranted to fully elucidate its potential.

References

An In-depth Technical Guide on the Mechanism of Action of 1-Methyl-3,4-dihydroquinolin-2(1H)-one and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3,4-dihydroquinolin-2(1H)-one is a core heterocyclic scaffold that serves as a foundational structure in medicinal chemistry. While the compound itself is primarily a key synthetic intermediate, its derivatives exhibit a remarkable diversity of biological activities and have been successfully developed into clinically significant therapeutic agents. This technical guide provides a comprehensive overview of the known mechanisms of action of prominent drug molecules and experimental compounds derived from the this compound core. We will delve into the specific signaling pathways modulated by these derivatives, present quantitative data from key studies in a structured format, and provide detailed experimental protocols for relevant assays. Visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the complex pharmacology of this important class of molecules.

1. Introduction: The 3,4-Dihydroquinolin-2(1H)-one Scaffold

The 3,4-dihydroquinolin-2(1H)-one (DHQO) moiety is recognized as a "privileged scaffold" in drug discovery.[1][2][3] This is due to its presence in a variety of natural products and its ability to serve as a versatile template for the synthesis of compounds that can interact with a wide range of biological targets.[2][3] The methylation at the N1 position to form this compound alters the electronic and steric properties of the core, providing a distinct starting point for further functionalization.[1] While direct biological activity of this compound is not extensively documented, its derivatives are associated with a broad spectrum of pharmacological effects, including phosphodiesterase inhibition, β-adrenergic receptor blockade, and modulation of dopamine and serotonin receptors.[4] FDA-approved drugs such as cilostazol, carteolol, and the atypical antipsychotic aripiprazole all contain the DHQO core, highlighting its therapeutic importance.[1][4]

This guide will explore the mechanisms of action of several classes of derivatives built upon this core structure.

2. Mechanism of Action of Key Derivatives

The true pharmacological significance of the this compound scaffold is realized through its derivatives. By adding various substituents to the core ring structure, researchers have developed compounds that can potently and selectively interact with a range of biological targets.

2.1. Monoamine Oxidase B (MAO-B) Inhibition

A significant area of research has focused on C6- and C7-substituted 3,4-dihydro-2(1H)-quinolinones as inhibitors of monoamine oxidase B (MAO-B).[5] MAO-B is a key enzyme in the brain responsible for the degradation of dopamine. Inhibitors of MAO-B are used in the treatment of Parkinson's disease to help preserve dopamine levels.

The proposed mechanism involves the binding of the quinolinone derivative to the active site of the MAO-B enzyme, preventing it from metabolizing its substrates. Many of these derivatives act as reversible inhibitors.[5]

Below is a diagram illustrating the role of MAO-B and the action of its inhibitors.

Caption: Mechanism of MAO-B Inhibition by Quinolinone Derivatives.

Quantitative Data: MAO-B Inhibition by C6- and C7-Substituted 3,4-dihydro-2(1H)-quinolinone Derivatives

| Compound ID | Substitution | MAO-B IC50 (µM) | Selectivity for MAO-B over MAO-A |

| 3a | C6- and C7- | 0.0014 | 99 to >40,000-fold |

| Data sourced from a study on C6- and C7-substituted 3,4-dihydro-2(1H)-quinolinones.[5] |

2.2. Tyrosine Kinase Inhibition

Certain derivatives of this compound have been synthesized and evaluated as potential tyrosine kinase inhibitors.[1] These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them important therapeutic targets.

The mechanism of action for these derivatives involves binding to the ATP-binding site of the tyrosine kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.

The following diagram depicts a simplified tyrosine kinase signaling pathway and the point of inhibition.

Caption: Inhibition of Tyrosine Kinase Signaling by Quinolinone Derivatives.

Some of these tyrosine kinase inhibiting derivatives have shown significant cytotoxic activity against cancer cell lines.[1]

2.3. Sigma-2 (σ2) Receptor Ligands

Derivatives of the dihydroquinolinone scaffold have been investigated as ligands for the sigma-2 (σ2) receptor.[6] The σ2 receptor, identified as TMEM97, is implicated in intracellular calcium regulation and cholesterol homeostasis. It has emerged as a potential target for the treatment of neuropathic pain.[6]

The mechanism of action of these ligands is still under investigation, but it is believed that their binding to the σ2 receptor modulates calcium signaling and other cellular processes that contribute to pain perception.

2.4. Antidepressant Activity via Sigma-1 (σ1) Receptors

Certain 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone derivatives have demonstrated antidepressant-like effects.[7] These compounds have been shown to act as sigma-1 (σ1) receptor agonists. Their activity was confirmed by their ability to inhibit the binding of [3H]DTG to σ receptors and by the reversal of their effects by σ receptor antagonists.[7]

3. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays used to characterize the activity of quinolinone derivatives.

3.1. Protocol for Monoamine Oxidase (MAO) Inhibition Assay

This protocol is based on the methodologies typically used to evaluate MAO inhibitors.[5]

Objective: To determine the in vitro inhibitory activity of test compounds against human MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate for MAO-A)

-

Benzylamine (substrate for MAO-B)

-

4-Hydroxyquinoline (fluorescent product)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Test compounds (quinolinone derivatives) dissolved in DMSO

-

96-well microplates (black, for fluorescence)

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in phosphate buffer.

-

In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.

-

Add the test compound dilutions to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the substrate (kynuramine for MAO-A, benzylamine for MAO-B).

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., NaOH).

-

Measure the fluorescence of the product (4-hydroxyquinoline) using a plate reader (e.g., excitation at 310 nm, emission at 400 nm).

-

Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram illustrates the general workflow for this assay.

Caption: Experimental Workflow for MAO Inhibition Assay.

3.2. Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines, relevant for evaluating potential tyrosine kinase inhibitors.[8]

Objective: To measure the metabolic activity of cells as an indicator of cell viability after exposure to test compounds.

Materials:

-

Cancer cell lines (e.g., MCF-7, HL-60)

-

Normal cell line for comparison (e.g., HUVEC)

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

-

Test compounds dissolved in DMSO

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Spectrophotometric plate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

-

After incubation, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to untreated control cells.

-

Determine the IC50 value, the concentration of the compound that inhibits metabolic activity by 50%.

This compound is a cornerstone of a pharmacologically significant class of compounds. While it primarily functions as a synthetic intermediate, the DHQO scaffold it represents is a launchpad for the development of drugs with highly specific mechanisms of action. The derivatives of this core structure have been successfully optimized to act as potent inhibitors of enzymes like MAO-B and tyrosine kinases, and as ligands for critical neuronal receptors such as sigma-1 and sigma-2. The versatility of this scaffold underscores its continued importance in the field of drug discovery and development. Future research will likely continue to uncover novel biological activities for new derivatives, further expanding the therapeutic potential of the 3,4-dihydroquinolin-2(1H)-one family.

References

- 1. This compound | 826-72-2 | Benchchem [benchchem.com]

- 2. Natural 3,4-Dihydro-2(1 H)-quinolinones - part III: biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. C6- and C7-Substituted 3,4-dihydro-2(1H)-quinolinones as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), with Drug-Like Properties and Antinociceptive Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of 1-Methyl-3,4-dihydroquinolin-2(1H)-one Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-methyl-3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs and numerous investigational agents. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of analogs based on this versatile core. It details various synthetic methodologies, summarizes key quantitative biological data, and provides comprehensive experimental protocols for the synthesis and biological characterization of these compounds. Furthermore, this guide illustrates the key signaling pathways modulated by these analogs, offering a valuable resource for researchers engaged in the design and development of novel therapeutics targeting cancer and neurological disorders.

Introduction

The 3,4-dihydroquinolin-2(1H)-one heterocyclic system is a cornerstone in the development of pharmacologically active compounds. The methylation at the N1 position significantly influences the electronic and steric properties of this scaffold, providing a unique platform for chemical modification and biological exploration.[1] Analogs of this compound have demonstrated a broad spectrum of biological activities, including potent anticancer and anticonvulsant effects. Their therapeutic potential stems from their ability to interact with key biological targets, such as vascular endothelial growth factor receptor 2 (VEGFR2) and the γ-aminobutyric acid type A (GABAA) receptor. This guide will delve into the critical aspects of the discovery and development of these promising compounds.

Synthetic Methodologies

The synthesis of the this compound core and its derivatives can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern and stereochemistry.

Intramolecular Friedel-Crafts-type Reactions

A classical and direct approach involves the intramolecular cyclization of N-aryl-β-aminopropanoic acid derivatives. This reaction is typically catalyzed by strong acids or Lewis acids, leading to the formation of the dihydroquinolinone ring system.[1]

Reductive Cyclization of Nitro-Substituted Precursors

This widely used method starts with an ortho-nitrocinnamic acid derivative. The key step is the reduction of the nitro group to an amine, which then undergoes spontaneous or catalyzed intramolecular lactamization to yield the 3,4-dihydroquinolin-2(1H)-one core.[1]

Radical Addition and Cyclization Reactions

Radical-mediated strategies offer a powerful tool for constructing the dihydroquinolinone scaffold. These methods typically involve the generation of a radical species that undergoes intermolecular addition to an acceptor, followed by an intramolecular cyclization. For instance, the reaction of N-arylacrylamides with a radical source is a common approach.[1] A photo-induced oxidative radical cascade cyclization of N-methyl-N-arylcinnamamides with methanol has been developed, offering a mild and efficient route to trans-3,4-disubstituted dihydroquinolin-2(1H)-ones.[2]

Domino Reactions

Domino reactions, also known as tandem or cascade reactions, provide an efficient and atom-economical approach to synthesize complex molecules like 2,3-dihydro-4(1H)-quinolinones from simple starting materials in a single operation.[3]

Biological Activities and Mechanisms of Action

This compound analogs have shown significant promise in two primary therapeutic areas: oncology and neurology.

Anticancer Activity via VEGFR2 Inhibition

A series of novel 3,4-dihydroquinolin-2(1H)-one analogs have been designed and synthesized as potential inhibitors of VEGFR2, a key mediator of angiogenesis, which is crucial for tumor growth and metastasis. Several of these compounds have demonstrated significant antiproliferative effects against glioblastoma multiforme (GBM) cell lines, with IC50 values in the low micromolar range.

Table 1: Anticancer Activity of 3,4-Dihydroquinolin-2(1H)-one Analogs against Glioblastoma Cell Lines

| Compound | U87-MG IC50 (µM) | U138-MG IC50 (µM) |

| 4m | 4.20 | Not Reported |

| 4q | 8.00 | Not Reported |

| 4u | 7.96 | Not Reported |

| 4t | 10.48 | Not Reported |

| Temozolomide (TMZ) | 92.90 | 93.09 |

Data sourced from a study on 3,4-dihydroquinolin-2(1H)-one analogues as potential VEGFR2 inhibitors.

These compounds are believed to exert their anticancer effects by inhibiting the VEGFA-VEGFR2 signaling pathway, thereby suppressing downstream processes like endothelial cell proliferation, migration, and survival.

Anticonvulsant Activity via GABAA Receptor Modulation

Certain 3,4-dihydroquinolin-2(1H)-one derivatives have been identified as potent anticonvulsants. These compounds are thought to act as positive allosteric modulators of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By enhancing the effect of GABA, these molecules reduce neuronal excitability.

Table 2: Anticonvulsant Activity and GABAA Receptor Binding of a Lead 3,4-Dihydroquinolin-2(1H)-one Analog

| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | GABAA Receptor Binding IC50 (µM) |

| 5b | 10.1 | 9.3 | 0.12 |

Data for compound 7-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b). MES: Maximal Electroshock Seizure test; scPTZ: subcutaneous Pentylenetetrazole seizure test.

The potent binding affinity of these analogs to the GABAA receptor correlates with their in vivo anticonvulsant activity.

Signaling Pathways and Experimental Workflows

VEGFR2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor A (VEGF-A) to its receptor, VEGFR2, triggers a cascade of intracellular signaling events that are crucial for angiogenesis. Analogs of this compound can inhibit this pathway, leading to their anti-angiogenic and anticancer effects.

Caption: VEGFR2 Signaling Pathway Inhibition.

GABAA Receptor Signaling Pathway

The GABAA receptor is a ligand-gated ion channel that mediates fast inhibitory neurotransmission. Positive allosteric modulation of this receptor by this compound analogs enhances the inhibitory effects of GABA.

Caption: GABA-A Receptor Modulation.

Experimental Workflow for Synthesis and Evaluation

The general workflow for the discovery and preclinical evaluation of novel this compound analogs involves several key stages, from initial synthesis to in-depth biological characterization.

Caption: Drug Discovery Workflow.

Detailed Experimental Protocols

General Synthesis of this compound Analogs

The following protocol describes a general multi-step synthesis for a series of 3,4-dihydroquinolin-2(1H)-one hydrazone analogs, starting from a substituted 6-hydroxy-3,4-dihydroquinolin-2(1H)-one.

Step 1: Synthesis of Ethyl 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate To a stirred solution of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in a mixture of THF and DMF, potassium carbonate (K2CO3, 2.0 eq) is added, and the mixture is stirred for 1 hour at room temperature. Ethyl 2-bromoacetate (1.2 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 24 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which is purified by column chromatography.

Step 2: Synthesis of 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetohydrazide The ethyl ester from Step 1 (1.0 eq) is dissolved in ethanol, and hydrazine hydrate (3.0 eq) is added. The reaction mixture is heated at 70 °C for 4-6 hours. After cooling to room temperature, the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford the corresponding acetohydrazide.

Step 3: Synthesis of N'-substituted-2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetohydrazide Analogs The acetohydrazide from Step 2 (1.0 eq) is suspended in ethanol, and the appropriate aldehyde or ketone (1.2 eq) is added, followed by a catalytic amount of glacial acetic acid. The mixture is refluxed for 4-12 hours. The resulting precipitate is filtered, washed with ethanol, and recrystallized to give the final pure product.

MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of the synthesized analogs on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., U87-MG, MDA-MB-231) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS. Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

GABAA Receptor Binding Assay

This radioligand binding assay is used to determine the affinity of the synthesized analogs for the GABAA receptor.

-

Membrane Preparation: Homogenize rat whole brains in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Centrifuge the supernatant at 20,000 x g for 20 minutes. Resuspend the pellet in buffer and repeat the centrifugation. The final pellet containing the synaptic membranes is resuspended in assay buffer.

-

Binding Reaction: In a 96-well plate, add the membrane preparation, the radioligand (e.g., [3H]muscimol or [3H]flunitrazepam), and varying concentrations of the test compound. For non-specific binding, add a high concentration of a known GABAA receptor ligand (e.g., GABA or diazepam).

-

Incubation: Incubate the plate at 4°C for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding and determine the IC50 value of the test compound.

Cell Cycle Analysis by Flow Cytometry

This method is used to investigate the effect of the synthesized analogs on the cell cycle progression of cancer cells.

-

Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Conclusion

The this compound scaffold represents a highly valuable platform for the development of novel therapeutic agents. The synthetic versatility of this core allows for the generation of diverse chemical libraries with a wide range of biological activities. The potent anticancer and anticonvulsant properties exhibited by many of these analogs, coupled with their well-defined mechanisms of action targeting key signaling pathways, underscore their significant potential in drug discovery. This technical guide provides a comprehensive resource for researchers in the field, offering detailed methodologies and key data to facilitate the continued exploration and development of this important class of compounds. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of these analogs will be crucial in translating their preclinical promise into clinical reality.

References

- 1. This compound | 826-72-2 | Benchchem [benchchem.com]

- 2. Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides [mdpi.com]

- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Anticancer Potential of the 1-Methyl-3,4-dihydroquinolin-2(1H)-one Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic scaffolds have emerged as privileged structures, offering a versatile framework for the design of therapeutic agents. Among these, the 1-Methyl-3,4-dihydroquinolin-2(1H)-one core is gaining recognition as a promising starting point for the development of potent anticancer compounds. This technical guide provides an in-depth analysis of the anticancer potential of this scaffold, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways and experimental workflows.

Introduction to the this compound Scaffold

The this compound moiety is a derivative of the broader 3,4-dihydroquinolin-2(1H)-one class of compounds. The methylation at the N1 position significantly influences the molecule's electronic and steric properties, providing a unique chemical entity for further functionalization and biological evaluation. While the core scaffold itself does not exhibit significant anticancer activity, it serves as a crucial intermediate in the synthesis of more complex and biologically active derivatives. Research has demonstrated that modifications at various positions of the dihydroquinolinone ring can lead to compounds with potent cytotoxic effects against a range of cancer cell lines. These derivatives have been shown to act through diverse mechanisms, including tyrosine kinase inhibition, disruption of tubulin polymerization, and induction of apoptosis.

Synthesis and Chemical Modifications

The synthesis of the this compound core and its derivatives can be achieved through several established synthetic pathways. A common approach involves the reductive cyclization of ortho-nitro-substituted precursors. This method typically starts with an ortho-nitrocinnamic acid derivative, where the nitro group is reduced to an amine, followed by intramolecular cyclization to form the dihydroquinolinone ring.

Another strategy is the intramolecular electrophilic aromatic substitution, where a carboxylic acid precursor is activated, an acylium ion is generated, and the electron-rich aromatic ring attacks this electrophile to close the ring. Radical addition and cyclization reactions of N-methyl-N-arylcinnamamides have also been employed to create substituted 1-methyl-3,4-dihydroquinolin-2(1H)-ones, often with high stereoselectivity.

The versatility of this scaffold lies in the potential for substitution at multiple positions, enabling the fine-tuning of pharmacological properties. For instance, researchers have synthesized series of derivatives with substitutions at the 3, 4, 6, and 7 positions to explore structure-activity relationships (SAR).

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of various derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold has been quantified using in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of these compounds. A selection of reported IC50 values is summarized in the tables below for easy comparison.

Table 1: In Vitro Cytotoxicity of 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one Derivatives [1]

| Compound | R | R1 | R2 | R3 | MCF-7 IC50 (µM) | HL-60 IC50 (µM) | HUVEC IC50 (µM) |

| 5a | H | Ph | Et | H | 13.3 ± 1.1 | 3.9 ± 0.3 | 20.5 ± 1.8 |

| 5b | H | Ph | n-Pr | H | 11.5 ± 1.0 | 3.3 ± 0.3 | 17.9 ± 1.5 |

| 5c | H | Ph | Ph | H | 24.8 ± 2.2 | 8.9 ± 0.8 | > 50 |

| 5d | Me | Ph | Et | H | 14.1 ± 1.2 | 4.2 ± 0.4 | 22.1 ± 2.0 |

| 5e | Me | Ph | n-Pr | H | 12.3 ± 1.1 | 3.6 ± 0.3 | 19.3 ± 1.7 |

| 5f | Me | Ph | Ph | H | 26.7 ± 2.4 | 9.8 ± 0.9 | > 50 |

| 5g | Cl | Ph | Et | H | 15.2 ± 1.3 | 4.5 ± 0.4 | 24.3 ± 2.2 |

| 5h | Cl | Ph | n-Pr | H | 13.1 ± 1.2 | 3.8 ± 0.3 | 21.0 ± 1.9 |

| 5i | Cl | Ph | Ph | H | 28.9 ± 2.6 | 10.7 ± 1.0 | > 50 |

| 5j | H | 4-Me-Ph | Et | H | 12.8 ± 1.1 | 3.7 ± 0.3 | 19.8 ± 1.8 |

| 5k | H | 4-Me-Ph | n-Pr | H | 11.0 ± 1.0 | 3.2 ± 0.3 | 17.1 ± 1.5 |

| 5l | H | 4-Me-Ph | Ph | H | 23.5 ± 2.1 | 8.5 ± 0.8 | > 50 |

| 5m | Me | 4-Me-Ph | Et | H | 13.5 ± 1.2 | 4.0 ± 0.4 | 21.2 ± 1.9 |

| 5n | Me | 4-Me-Ph | n-Pr | H | 11.7 ± 1.0 | 3.5 ± 0.3 | 18.5 ± 1.6 |

| 5o | Me | 4-Me-Ph | Ph | H | 25.4 ± 2.3 | 9.3 ± 0.8 | > 50 |

| 5p | Cl | 4-Me-Ph | Et | H | 14.6 ± 1.3 | 4.3 ± 0.4 | 23.1 ± 2.1 |

| 5q | Cl | 4-Me-Ph | n-Pr | H | 12.5 ± 1.1 | 3.7 ± 0.3 | 20.1 ± 1.8 |

| 5r | Cl | 4-Me-Ph | Ph | H | 27.6 ± 2.5 | 10.2 ± 0.9 | > 50 |

| 5s | H | 4-Cl-Ph | Et | H | 16.1 ± 1.4 | 4.8 ± 0.4 | 25.8 ± 2.3 |

| 5t | H | 4-Cl-Ph | n-Pr | H | 13.9 ± 1.2 | 4.1 ± 0.4 | 22.1 ± 2.0 |

| Carboplatin | 29.7 ± 2.7 | 10.5 ± 0.9 | 15.3 ± 1.4 |

Table 2: In Vitro Cytotoxicity of 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives [2]

| Compound | R | HeLa IC50 (µM) | HCT-116 IC50 (µM) | A549 IC50 (µM) | HepG-2 IC50 (µM) | L02 IC50 (µM) |

| D1 | H | 3.42 | 2.34 | 4.12 | 4.32 | 3.56 |

| D2 | 2-F | 2.13 | 1.56 | 2.87 | 3.12 | 2.34 |

| D3 | 3-F | 2.56 | 1.87 | 3.12 | 3.56 | 2.78 |

| D4 | 4-F | 1.87 | 1.23 | 2.34 | 2.67 | 1.98 |

| D5 | 2-Cl | 2.01 | 1.45 | 2.67 | 2.98 | 2.12 |

| D6 | 3-Cl | 2.34 | 1.67 | 2.98 | 3.23 | 2.45 |

| D7 | 4-Cl | 1.65 | 1.12 | 2.12 | 2.45 | 1.78 |

| D8 | 2-CH3 | 2.87 | 2.12 | 3.56 | 3.87 | 3.12 |

| D9 | 3-CH3 | 3.12 | 2.34 | 3.87 | 4.12 | 3.34 |

| D10 | 4-CH3 | 2.67 | 1.98 | 3.23 | 3.56 | 2.87 |

| D11 | 2-OCH3 | 3.01 | 2.23 | 3.67 | 3.98 | 3.21 |

| D12 | 3-OCH3 | 3.34 | 2.56 | 4.01 | 4.32 | 3.56 |

| D13 | 4-OCH3 | 1.34 | 0.94 | 1.46 | 1.82 | 1.56 |

| D14 | 2-NO2 | 4.12 | 3.23 | 4.87 | 5.12 | 4.34 |

| D15 | 3-NO2 | 4.56 | 3.67 | 5.23 | 5.56 | 4.78 |

| D16 | 4-NO2 | 3.87 | 2.98 | 4.56 | 4.87 | 4.12 |

| 5-Fu | 5.67 | 4.87 | 6.23 | 6.56 | >10 | |

| CA-4 | 0.02 | 0.01 | 0.03 | 0.04 | 0.56 |

Table 3: In Vitro Cytotoxicity of Modified 4-Hydroxyquinolone Analogues [3]

| Compound | HCT116 IC50 (µM) | A549 IC50 (µM) | PC3 IC50 (µM) | MCF-7 IC50 (µM) | Fibroblasts IC50 (µM) |

| 3a | 148.3 | 189.0 | 151.0 | 189.0 | >200 |

| 3b | 129.0 | 158.3 | 133.2 | 160.1 | >200 |

| 3c | 101.2 | 121.0 | 105.1 | 123.4 | >200 |

| 3d | 115.4 | 135.2 | 119.3 | 138.1 | >200 |

| 3e | 98.7 | 115.6 | 101.2 | 118.3 | >200 |

| 3f | 85.4 | 101.2 | 89.7 | 105.4 | >200 |

| 3g | 76.8 | 92.3 | 80.1 | 95.6 | >200 |

| 3h | 65.2 | 80.1 | 69.8 | 83.4 | >200 |

| 3i | 54.9 | 68.7 | 59.2 | 71.3 | >200 |

| 3j | 45.1 | 56.3 | 48.9 | 59.8 | >200 |

Mechanisms of Anticancer Action

Derivatives of the this compound scaffold exert their anticancer effects through a variety of mechanisms, often dependent on the specific substitutions on the quinolinone ring.

Tubulin Polymerization Inhibition

A significant number of dihydroquinolinone derivatives have been identified as potent inhibitors of tubulin polymerization.[2][4][5][6] Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and play a crucial role in cell division. By binding to tubulin, these compounds disrupt the dynamic instability of microtubules, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[7] Compound D13, a quinoline-sulfonamide derivative, exhibited a strong inhibitory effect on tubulin polymerization with an IC50 of 6.74 µM.[2] Similarly, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (a structural analog) and its derivatives have been identified as a novel class of tubulin-binding tumor-vascular disrupting agents.[4][5]

Caption: Inhibition of Tubulin Polymerization by Dihydroquinolinone Derivatives.

Induction of Apoptosis

Many dihydroquinolinone derivatives have been shown to induce apoptosis in cancer cells.[1][8] For example, 2-ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one was found to induce DNA damage and apoptosis in HL-60 cells.[1] The apoptotic pathway can be triggered through the intrinsic (mitochondrial) pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[8] Some derivatives have been shown to decrease the expression of Bcl-2 while increasing the levels of p53 and Bax, leading to the activation of caspases and programmed cell death.[8]

Caption: Induction of Apoptosis via the Intrinsic Pathway.

Experimental Protocols

The evaluation of the anticancer potential of this compound derivatives relies on a series of well-established in vitro assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

Caption: Workflow for the MTT Cell Viability Assay.

Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic, and Annexin V-negative/PI-positive cells are necrotic.

Future Directions and Conclusion

The this compound scaffold represents a promising and versatile platform for the discovery of novel anticancer agents. The existing body of research demonstrates that derivatives of this core structure can exhibit potent cytotoxicity against a range of cancer cell lines through clinically relevant mechanisms of action, such as tubulin polymerization inhibition and the induction of apoptosis.

Future research in this area should focus on:

-

Expansion of the chemical space: Synthesis of more diverse libraries of derivatives to further explore the structure-activity relationship.

-

In vivo studies: Evaluation of the most promising lead compounds in animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.[4][5]

-

Target identification and validation: Elucidation of the precise molecular targets of the most active compounds to better understand their mechanisms of action.

References

- 1. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-substituted 1,2-dihydroquinolines as anticancer agents: electronic control of redox stability, assessment of antiproliferative effects, and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Antiviral applications of the 1-Methyl-3,4-dihydroquinolin-2(1H)-one core

Antiviral Potential of the Quinolin-2(1H)-one Core: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a prominent heterocyclic structure found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities.[1][2] Its derivatives have been extensively explored for antiviral, antibacterial, anticancer, and antimalarial properties.[3][4] Within this broad class, the quinolin-2(1H)-one (also known as carbostyril) and its saturated analogue, 3,4-dihydroquinolin-2(1H)-one, represent a key pharmacophore. While extensive research exists for the broader quinoline family, specific antiviral data for the 1-Methyl-3,4-dihydroquinolin-2(1H)-one core remains limited. This guide, therefore, focuses on the antiviral applications of the parent quinolin-2(1H)-one and dihydroquinolin-2(1H)-one scaffolds, extrapolating their potential as a foundation for future drug discovery efforts targeting the N-methylated derivative.

The versatility of the quinolinone ring system allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and physicochemical properties to optimize antiviral activity and selectivity.[5] This document serves as a technical overview of the demonstrated antiviral activities, mechanisms of action, and relevant experimental protocols associated with this promising structural core.

Synthesis of Quinolin-2(1H)-one Derivatives

The synthesis of quinolin-2(1H)-one derivatives is well-established, often involving intramolecular cyclization reactions. A notable example is the synthesis of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones), which have been investigated for their potential against SARS-CoV-2.[6] The reaction typically proceeds through the formylation of a substituted 2-quinolone, followed by a condensation reaction with a parent quinolone.

A generalized workflow for this synthesis is outlined below.

References

- 1. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antiviral properties of quinolone-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) of prospective anti-COVID-19 drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Dihydroquinolin-2(1H)-one Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within this pursuit, the identification and exploitation of "privileged scaffolds" – molecular frameworks capable of binding to multiple, unrelated biological targets – has emerged as a highly effective strategy for the development of new drugs. The dihydroquinolin-2(1H)-one (DHQO) core is a prominent example of such a scaffold, demonstrating a remarkable versatility that has led to its incorporation into a wide array of biologically active compounds, including approved drugs and promising clinical candidates. This technical guide provides a comprehensive exploration of the DHQO scaffold, detailing its biological activities, synthetic methodologies, and the signaling pathways it modulates.

The Privileged Nature of the Dihydroquinolin-2(1H)-one Scaffold

The dihydroquinolin-2(1H)-one skeleton is a nitrogen-containing heterocyclic structural unit that is prevalent in numerous natural products, pharmaceuticals, and other bioactive molecules.[1] Its "privileged" status stems from its rigid, bicyclic structure which provides a defined three-dimensional arrangement for substituent groups, allowing for specific and high-affinity interactions with a variety of biological targets. This inherent structural feature, combined with the synthetic tractability of the core, makes it an ideal starting point for the design of compound libraries aimed at diverse therapeutic areas.

Diverse Biological Activities and Therapeutic Applications

Derivatives of the DHQO scaffold have demonstrated a broad spectrum of pharmacological activities. This versatility underscores the scaffold's importance in medicinal chemistry. Key therapeutic areas where DHQO derivatives have shown significant promise include oncology, cardiovascular disease, and infectious diseases.

Anticancer Activity

A significant number of DHQO derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action are varied and include the inhibition of crucial cellular processes such as tubulin polymerization and receptor tyrosine kinase signaling.

-

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs.[2] Several DHQO derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site on β-tubulin. This interaction disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

-

VEGFR2 Kinase Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Dihydroquinolin-2(1H)-one analogues have been designed as VEGFR2 inhibitors, demonstrating significant antiproliferative effects in glioblastoma cell lines.[4]

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are a superfamily of enzymes that regulate the cellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of specific PDEs is a validated therapeutic strategy for a range of conditions.

-